{2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide
Overview
Description
{2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide is a useful research compound. Its molecular formula is C6H14Br2N4S and its molecular weight is 334.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Studies and Supramolecular Assembly : Research by Artime et al. (2018) on triazole derivatives, closely related to the compound , focused on understanding their molecular structures through X-ray diffraction. This study contributes to the structural understanding of triazole compounds, which is crucial for their application in various scientific fields (Artime et al., 2018).
Cytotoxicity and Immunocompetent Cell Effects : A study by Mavrova et al. (2009) synthesized novel derivatives of 1,2,4-triazole-thiones and evaluated their cytotoxicity, particularly noting the toxic effects on thymocytes and lymphocytes, as well as a general stimulation effect on B-cells' response. This research is significant for understanding the biological interactions of triazole derivatives (Mavrova et al., 2009).
Anticancer Applications : Šermukšnytė et al. (2022) conducted a study on the cytotoxicity of 1,2,4-triazole-3-thiol derivatives against various cancer cell lines. They found that certain compounds were more cytotoxic against melanoma cell lines and could potentially be tested as antimetastatic candidates (Šermukšnytė et al., 2022).
Antimicrobial Activities : Bayrak et al. (2009) explored the antimicrobial activity of new 1,2,4-triazoles synthesized from isonicotinic acid hydrazide. They found that these compounds exhibited good or moderate antimicrobial activity against various microorganisms, highlighting their potential use in antimicrobial applications (Bayrak et al., 2009).
Mechanism of Action
Target of Action
It is known that similar compounds, such as 1,2,4-triazole derivatives, have been found to exhibit high binding affinity to enzymes like lactoperoxidase (lpo) .
Mode of Action
Based on the structure of the compound and its similarity to other 1,2,4-triazole derivatives, it can be hypothesized that it may interact with its target enzyme, potentially inhibiting its function .
Biochemical Pathways
Given the potential target of the compound, it could be involved in pathways related to the function of the target enzyme .
Pharmacokinetics
The solubility of the compound in methanol suggests that it may have good bioavailability.
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against certain tumor cell lines .
Properties
IUPAC Name |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S.2BrH/c1-5-8-9-6(10(5)2)11-4-3-7;;/h3-4,7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHYGFATKDCOHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SCCN.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Br2N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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